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Compound of Interest

Compound Name: L-364918

Cat. No.: B1673718 Get Quote

Technical Support Center: L-364,918
(Devazepide)
Welcome to the technical support center for L-364,918 (also known as Devazepide). This

resource is designed to assist researchers, scientists, and drug development professionals in

addressing common challenges encountered during in vivo experiments, with a particular focus

on its oral bioavailability.

Frequently Asked Questions (FAQs)
Q1: What is L-364,918 and what is its primary mechanism of action?

A1: L-364,918, also known as Devazepide, is a potent, selective, and orally active nonpeptide

antagonist of the cholecystokinin-1 (CCK1) receptor.[1][2][3] It functions by blocking the binding

of cholecystokinin (CCK) to the CCK1 receptor, thereby inhibiting its downstream signaling

pathways. This makes it a valuable tool for studying the physiological roles of CCK, which

include regulation of appetite, gastric emptying, and gallbladder contraction.[2]

Q2: I am observing inconsistent results in my oral administration experiments with L-364,918.

Could this be related to its bioavailability?

A2: Yes, inconsistent results following oral administration can often be attributed to issues with

drug bioavailability. L-364,918 has poor aqueous solubility, which can lead to incomplete
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dissolution in the gastrointestinal tract and, consequently, variable absorption. The formulation

and vehicle used for oral gavage are critical for achieving consistent and reliable in vivo data.

Q3: What is the recommended vehicle for oral gavage of L-364,918?

A3: Based on published in vivo studies, a common and effective vehicle for oral gavage of L-

364,918 in mice is a mixture of 5% Dimethyl Sulfoxide (DMSO), 5% Tween® 80, and 90% 0.15

M NaCl solution.[4] This formulation is designed to keep the hydrophobic compound in

suspension and facilitate its absorption.

Q4: What is the solubility of L-364,918 in common laboratory solvents?

A4: L-364,918 is soluble in organic solvents like DMSO and ethanol.[5][6] However, it is poorly

soluble in aqueous solutions. The table below summarizes the available solubility data.

Troubleshooting Guide: Oral Administration of L-
364,918
This guide addresses specific issues that may arise during the preparation and administration

of L-364,918 for oral gavage experiments.
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Issue Potential Cause Recommended Solution

Precipitation of L-364,918

during formulation preparation.

1. Incorrect order of solvent

addition.2. The concentration

of L-364,918 exceeds its

solubility limit in the final

vehicle.

1. Ensure L-364,918 is

completely dissolved in DMSO

before adding Tween® 80 and

the saline solution. Follow the

detailed protocol below.2.

Prepare a fresh solution at a

lower concentration.

Inconsistent or lower-than-

expected pharmacological

effects in vivo.

1. Poor bioavailability due to

inadequate formulation.2.

Degradation of the compound.

1. Use the recommended

vehicle (5% DMSO, 5%

Tween® 80, 90% 0.15 M NaCl)

to ensure a stable

suspension.2. Prepare the

formulation fresh before each

experiment. Store the stock

solution of L-364,918 in DMSO

at -20°C or -80°C.

Animal distress or adverse

reactions after oral gavage.

1. Improper gavage

technique.2. Irritation caused

by the vehicle.

1. Ensure personnel are well-

trained in oral gavage

techniques to prevent injury or

aspiration.2. While the

recommended vehicle is

generally well-tolerated for

single doses, for chronic

studies, monitor animals for

any signs of discomfort. If

issues persist, consider

alternative, though less

validated, vehicles in

consultation with your

institution's animal care

committee.

Data Presentation
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Table 1: Solubility of L-364,918 (Devazepide)

Solvent

Maximum

Concentration

(mg/mL)

Maximum

Concentration (mM)
Reference

DMSO 40.85 100

Ethanol 20.42 50

Table 2: Recommended Vehicle Composition for Oral Gavage

Component
Percentage of Final

Volume
Purpose Reference

DMSO 5%
Initial solvent for L-

364,918
[4]

Tween® 80 5%

Surfactant to aid in

suspension and

absorption

[4]

0.15 M NaCl 90%
Aqueous base of the

vehicle
[4]

Experimental Protocols
Protocol 1: Preparation of L-364,918 Formulation for Oral Gavage

This protocol details the step-by-step procedure for preparing a stable suspension of L-364,918

for in vivo oral administration.

Materials:

L-364,918 (Devazepide) powder

Dimethyl Sulfoxide (DMSO), sterile

Tween® 80
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0.15 M Sodium Chloride (NaCl) solution, sterile

Sterile microcentrifuge tubes or vials

Vortex mixer

Procedure:

Calculate Required Amounts: Determine the total volume of the formulation needed based

on the number of animals and the dose volume (e.g., 10 mL/kg). Calculate the required

mass of L-364,918 based on the desired dose (e.g., 4 mg/kg).

Dissolve L-364,918 in DMSO:

Weigh the calculated amount of L-364,918 powder and place it in a sterile tube.

Add the required volume of DMSO to achieve 5% of the final volume.

Vortex thoroughly until the L-364,918 is completely dissolved. The solution should be

clear.

Add Tween® 80:

Add the required volume of Tween® 80 to the DMSO solution to achieve 5% of the final

volume.

Vortex the mixture vigorously to ensure the Tween® 80 is well dispersed.

Add Saline:

Gradually add the sterile 0.15 M NaCl solution to the DMSO/Tween® 80 mixture to reach

the final desired volume (90% of the total volume).

Vortex the final suspension thoroughly before each administration to ensure homogeneity.

Note: This formulation should be prepared fresh on the day of the experiment.
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Caption: Simplified CCK1 receptor signaling pathway and the antagonistic action of L-364,918.
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1. Weigh L-364,918

2. Dissolve in DMSO

Vortex until clear
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Caption: Experimental workflow for preparing the L-364,918 oral gavage solution.
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Issue Observed During Experiment

Precipitation in Formulation?

Inconsistent In Vivo Results?

No

Check order of solvent addition.
Was DMSO added first?

Yes

Using recommended vehicle?

Yes

Solution: Remake formulation,
dissolving in DMSO first.

No

Is concentration too high?

Yes

Solution: Lower the final
concentration of L-364,918.

Yes

No obvious formulation issue.
Investigate other experimental variables.

No

Solution: Use 5% DMSO, 5% Tween® 80,
90% 0.15 M NaCl.

No

Was formulation prepared fresh?

Yes

Solution: Prepare formulation
fresh before each use.

No

No obvious formulation issue.
Investigate other experimental variables.

Yes

Click to download full resolution via product page

Caption: Troubleshooting decision tree for common issues with L-364,918 oral administration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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